molecular formula C6H8N2OS B1322699 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine CAS No. 259810-12-3

6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine

Cat. No.: B1322699
CAS No.: 259810-12-3
M. Wt: 156.21 g/mol
InChI Key: HEBMTQWTUCFOEB-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine is a heterocyclic compound that features a fused pyran and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiohydrazonate with a suitable aldehyde or ketone, followed by cyclization to form the pyrano-thiazole ring system . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may interfere with DNA synthesis or protein function in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBMTQWTUCFOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623581
Record name 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259810-12-3
Record name 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tetrahydro-4H-pyran-4-one (Aldrich) (7.22 g, 72.11 mmol) in cyclohexane (70 mL) were added pyrrolidine (6.26 mL, 7.57 mmol) and p-toluenesulfonic acid monohydrate (13.72 mg, 0.07 mmol). The reaction mixture was refluxed for 3 hours with a Dean-Stark trap, cooled and concentrated. The residue was dissolved in methanol (20 mL) and then sulfur (2.31 g, 72.11 mmol) was added followed by a solution of cyanamide (3.03 g, 72.11 mmol) in methanol (5 ml) at 0° C. The reaction mixture was stirred at room temperature overnight, filtered, concentrated and purified by column chromatography using an Analogix® Intelliflash280™ (SiO2, 0-5% methanol in dichloromethane) to afford the title compound. MS (ESI+) m/z 157 (M+H)+.
Quantity
7.22 g
Type
reactant
Reaction Step One
Quantity
6.26 mL
Type
reactant
Reaction Step One
Quantity
13.72 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
3.03 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

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